MEISi-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MEISi-2 is synthesized through a series of chemical reactions involving the condensation of 4-hydroxybenzoic acid with 2-oxo-1(2H)-naphthalenylidene methylhydrazide. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a stable form suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
MEISi-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
Scientific Research Applications
MEISi-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MEIS proteins and their role in various chemical processes.
Biology: Employed in research on hematopoietic stem cell self-renewal and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, cardiac injuries, and hematopoiesis-related disorders.
Industry: Utilized in the development of novel pharmaceuticals and therapeutic agents targeting MEIS proteins
Mechanism of Action
MEISi-2 exerts its effects by selectively inhibiting MEIS proteins, which are key regulators of hematopoietic stem cell self-renewal. The compound binds to the homeodomain of MEIS proteins, preventing their interaction with DNA and subsequent transcriptional activation of target genes. This inhibition leads to downregulation of MEIS target genes, including those involved in cell cycle regulation and stem cell maintenance .
Comparison with Similar Compounds
Similar Compounds
MEISi-1: Another potent inhibitor of MEIS proteins with similar biological activities.
PBX inhibitors: Compounds that inhibit PBX proteins, which often interact with MEIS proteins in regulating gene expression
Uniqueness of MEISi-2
This compound is unique due to its high selectivity and potency in inhibiting MEIS proteins. Unlike other inhibitors, this compound has been shown to significantly induce hematopoietic stem cell self-renewal and maintenance, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)/b19-11+ |
InChI Key |
BBWITAIHTBXEMO-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.